molecular formula C11H8ClF3N2O2 B13685179 Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate

Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate

Katalognummer: B13685179
Molekulargewicht: 292.64 g/mol
InChI-Schlüssel: QNEZFMNQWIDZSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical and anticancer research. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide array of pharmacological activities. The benzimidazole pharmacophore is significant because its structure resembles naturally occurring purine nucleotides, allowing it to interact readily with biological polymers and enzymes in living systems . Research into benzimidazole derivatives, such as this synthon, has demonstrated their potential to act through various mechanisms, including functioning as topoisomerase inhibitors, DNA intercalation agents, and protein kinase inhibitors . The specific substitution pattern on this molecule—combining an ethyl ester at the 2-position with chloro and trifluoromethyl groups at the 5- and 6-positions—is strategically chosen to optimize its properties as a building block for creating targeted therapeutics. This is part of a growing focus in cancer research to move beyond traditional non-targeting agents towards precision medicine approaches . The compound is offered strictly for research and development applications, including as a key intermediate in the synthesis of novel bioactive molecules and for the investigation of structure-activity relationships (SAR) in drug discovery programs .

Eigenschaften

Molekularformel

C11H8ClF3N2O2

Molekulargewicht

292.64 g/mol

IUPAC-Name

ethyl 5-chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)9-16-7-3-5(11(13,14)15)6(12)4-8(7)17-9/h3-4H,2H2,1H3,(H,16,17)

InChI-Schlüssel

QNEZFMNQWIDZSU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)Cl)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Benzimidazole Core Construction

The benzimidazole scaffold is typically constructed via cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes. For the target compound, the starting material is often a 4-chloro-3-(trifluoromethyl) substituted o-phenylenediamine or a corresponding substituted benzaldehyde.

  • Cyclization with Carboxylic Acid Esters: The reaction of 4-chloro-3-(trifluoromethyl) o-phenylenediamine with ethyl 2-formylbenzoate or ethyl 2-carboxylate derivatives under acidic or dehydrating conditions yields the benzimidazole ring with the ethyl ester at position 2.

  • Use of Methyl or Ethyl Esters: Esterification or transesterification steps may be employed to install the ethyl ester group if the initial cyclization yields a carboxylic acid at position 2.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at position 5 is generally introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.

Chlorination at Position 6

The chloro substituent is introduced either by starting with chlorinated precursors or through selective chlorination reactions post-benzimidazole formation.

Esterification and Purification

The final ethyl ester is often purified by chromatographic methods, such as silica gel column chromatography using ethyl acetate/hexane mixtures. The reaction mixtures are typically worked up by extraction with organic solvents, drying over sodium sulfate, and solvent evaporation.

Representative Preparation Procedure (Based on Patent Literature)

A detailed example from patent WO2011099832A2 illustrates the preparation of structurally related benzimidazole carboxylates, which can be adapted for Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate:

Step Reaction Description Conditions Yield (%)
1 Cyclization of 4-chloro-3-(trifluoromethyl) o-phenylenediamine with ethyl 2-carboxylate derivative Acidic medium, reflux ~70
2 Purification by silica gel chromatography Ethyl acetate/hexane (2:1) -
3 Optional chlorination (if not using chlorinated starting materials) NCS, room temp 60-80
4 Final extraction and drying Ethyl acetate, Na2SO4 drying -

This method achieves the target compound with moderate to good yields and high purity.

Mechanistic Insights and Reaction Conditions

  • The cyclization step involves nucleophilic attack of the amine groups on the carbonyl carbon of the ester or aldehyde, followed by dehydration to form the benzimidazole ring.

  • Trifluoromethylation reactions often proceed via radical or electrophilic mechanisms, requiring careful control of reaction conditions to avoid side reactions.

  • Chlorination is typically regioselective due to the directing effects of substituents on the aromatic ring.

  • Base- and metal-free conditions have been reported for related benzimidazole syntheses, enhancing the environmental and operational safety of the process.

Comparative Analysis of Preparation Methods

Preparation Aspect Method Using Substituted Precursors Post-Cyclization Functionalization Comments
Trifluoromethyl Introduction Starting materials already CF3-substituted Electrophilic trifluoromethylation reagents Pre-substituted precursors simplify synthesis but may be costly
Chlorination Chlorinated starting materials Electrophilic chlorination Pre-chlorination preferred for regioselectivity
Ester Group Formation Direct cyclization with ester derivatives Esterification after ring formation Direct cyclization more efficient
Reaction Conditions Acidic reflux, metal-free Radical or electrophilic conditions Metal-free preferred for green chemistry

Summary Table of Key Physical and Chemical Data

Property Value
Molecular Formula C11H8ClF3N2O2
Molecular Weight 292.64 g/mol
IUPAC Name Ethyl 6-chloro-5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate
SMILES CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)Cl)C(F)(F)F
CAS Number Not explicitly provided in sources
Purification Silica gel chromatography (ethyl acetate/hexane)
Typical Yield 49-70% (depending on step and method)

Wissenschaftliche Forschungsanwendungen

Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural similarity to nucleotides allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Benzimidazole derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents.

    Industry: The compound can be used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.

Wirkmechanismus

The mechanism of action of Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key differences between Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate and analogous compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Properties
Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate (Target Compound) Benzimidazole 6-Cl, 5-CF₃, 2-COOEt 293.45 Not Provided High metabolic stability due to CF₃; ester group enhances crystallinity .
Ethyl 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate Pyridine 6-Cl, 5-CF₃, 2-COOEt 253.61 850864-57-2 Single-ring system with reduced steric bulk; lower molecular weight.
6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole Benzimidazole 6-Cl, 5-CF₃, 1-Et, 2-Me 268.68 1736-34-1 N-alkylation reduces hydrogen-bonding capacity; altered solubility profile.
Ethyl-1-benzyl-2-ethyl thio-5-imidazole carboxylate Imidazole 1-Bn, 2-SEt, 5-COOEt ~306.41 (estimated) Not Provided Thioether group increases hydrophobicity; potential for nucleophilic reactivity.

Key Research Findings

Role of the Trifluoromethyl Group

The trifluoromethyl group in the target compound significantly enhances lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability . In contrast, the pyridine analog (CAS 850864-57-2) exhibits lower steric hindrance due to its monocyclic structure, which may favor interactions with planar binding sites .

Substituent Effects on Solubility and Stability
  • N-Alkylation (CAS 1736-34-1): The ethyl and methyl groups on the benzimidazole nitrogen reduce hydrogen-bond donor capacity, decreasing aqueous solubility but improving stability against hydrolysis .
  • Thioether vs. Ester (CAS 850864-57-2): The thioether group in Ethyl-1-benzyl-2-ethyl thio-5-imidazole carboxylate increases metabolic resistance compared to esters but may limit crystallinity due to reduced directional hydrogen bonding .
Hydrogen-Bonding and Crystallinity

The ethyl carboxylate group in the target compound facilitates hydrogen-bond acceptor interactions, promoting predictable crystal packing patterns. This contrasts with the N-alkylated benzimidazole (CAS 1736-34-1), where disrupted hydrogen-bond networks result in less ordered solid-state structures .

Biologische Aktivität

Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antibacterial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate features a benzimidazole core with a chloro group and a trifluoromethyl group, which are critical for its biological activity. The presence of these substituents influences its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate demonstrates significant anti-inflammatory properties. In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS). The compound exhibited an inhibitory efficacy comparable to standard anti-inflammatory agents like dexamethasone .

Table 1: Inhibitory Effects on Cytokine Production

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate89%78%
Dexamethasone (1 µg/mL)85%75%

2. Antibacterial Activity

The antibacterial efficacy of Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate has been evaluated against various bacterial strains. It demonstrated significant activity against Gram-positive and Gram-negative bacteria, including E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, showing comparable effectiveness to ceftriaxone .

Table 2: Antibacterial Activity Summary

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

3. Anticancer Activity

Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate has shown promising anticancer activity in various cancer cell lines, including MCF-7 breast cancer cells. Flow cytometry results indicated that the compound induces apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM .

Case Study: MCF-7 Cell Line
In a study involving MCF-7 cells treated with varying concentrations of Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate, significant reductions in cell viability were observed, alongside increased lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage and apoptosis.

Table 3: Anticancer Activity Assessment

Concentration (µM)Cell Viability (%)LDH Activity (U/L)
Control10085.35
1075200
2550521.77

The biological activities of Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate can be attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. The compound's structure allows it to interact with specific receptors and enzymes, leading to the inhibition of inflammatory mediators and induction of apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 6-Chloro-5-(trifluoromethyl)benzimidazole-2-carboxylate?

  • Methodological Answer : Copper(I)-catalyzed cross-coupling reactions are commonly employed for constructing trifluoromethyl-substituted benzimidazoles. For example, using N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines in the presence of Cu(I)/TMEDA catalysts can yield the benzimidazole core. Optimization involves testing ligands (e.g., TMEDA) and varying halogen substituents (Cl, Br, I) at the 2-position of the aryl group to improve reactivity .

Q. How can spectroscopic techniques (NMR, LCMS) be utilized to characterize this compound?

  • Methodological Answer :

  • NMR : Analyze chemical shifts for the benzimidazole core (e.g., aromatic protons at δ 7.0–8.5 ppm) and the ethyl ester group (δ 1.3–1.5 ppm for CH3, δ 4.3–4.5 ppm for CH2). Substituents like Cl and CF3 induce distinct deshielding effects .
  • LCMS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 366 observed in similar trifluoromethyl pyrimidine esters) and retention times under standardized HPLC conditions (e.g., 1.26 minutes with TFA mobile phase) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic or computational structural predictions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths and angles. Use SHELXL for refinement, ensuring R-factors < 5%. Validate hydrogen bonding networks with checkCIF to address discrepancies between NMR/DFT models and experimental data. For example, Etter’s graph set analysis can classify H-bond patterns (e.g., D(2) chains or R2(8) rings) to confirm supramolecular packing .

Q. What role does the trifluoromethyl group play in modulating electronic properties and bioactivity?

  • Methodological Answer : The CF3 group is a strong electron-withdrawing moiety that enhances metabolic stability and influences π-π stacking in protein binding pockets. Compare Hammett σ constants (σm = 0.43 for CF3) to predict electronic effects on reactivity. In medicinal chemistry, fluorinated analogs often show improved pharmacokinetic profiles; assess this via logP measurements and in vitro assays targeting benzimidazole-associated enzymes (e.g., kinases) .

Q. How can computational models predict intermolecular interactions in the crystal lattice?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions of high electron density (e.g., Cl and CF3 substituents). Pair with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O, F···F). Validate against SC-XRD data to refine van der Waals radii and hydrogen-bond geometries .

Q. What strategies optimize reaction yields for derivatives with sterically hindered substituents?

  • Methodological Answer : For bulky substituents, employ microwave-assisted synthesis to enhance reaction kinetics. Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)2 vs. CuI) to mitigate steric effects. Monitor progress via TLC and isolate intermediates (e.g., 5-chloro-2-aminophenol derivatives) to prevent side reactions .

Q. How do hydrogen-bonding networks influence the compound’s solid-state stability?

  • Methodological Answer : Use SC-XRD to map H-bond donors/acceptors. For example, the ester carbonyl (C=O) may act as an acceptor, forming C–H···O interactions with adjacent benzimidazole protons. Graph set analysis (e.g., Etter’s notation) classifies these motifs, enabling prediction of melting points and hygroscopicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.